N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
N-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic small molecule characterized by a 4-methyl-1,2,3-thiadiazole-5-carboxamide core. The carboxamide nitrogen is substituted with a (1-(2-hydroxyethoxy)cyclopentyl)methyl group, which introduces a hydrophilic 2-hydroxyethoxy moiety on a cyclopentyl scaffold.
Properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-9-10(19-15-14-9)11(17)13-8-12(18-7-6-16)4-2-3-5-12/h16H,2-8H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIKACXOCMGWSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2(CCCC2)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of anticancer properties. This article provides an overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound belongs to the class of 1,3,4-thiadiazole derivatives, which have been extensively studied for their pharmacological properties. The synthesis typically involves condensation reactions that yield various thiadiazole derivatives with potential biological activity. For instance, a one-pot synthesis method has been reported that facilitates the generation of bis(1,3,4-thiadiazole) derivatives with promising anticancer activity against human breast carcinoma (MCF-7) cell lines .
Anticancer Properties
Numerous studies have investigated the anticancer potential of thiadiazole derivatives. The following table summarizes key findings related to the biological activity of this compound and related compounds:
The mechanisms by which thiadiazole derivatives exert their anticancer effects include:
- Inhibition of Tubulin Polymerization : Certain derivatives have been shown to bind to tubulin at the colchicine site, disrupting microtubule dynamics crucial for cell division.
- Induction of Apoptosis : Thiadiazoles can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Targeting Specific Molecular Pathways : Research indicates that these compounds may interact with various signaling pathways involved in cancer progression and metastasis.
Case Studies and Research Findings
A notable study highlighted the efficacy of a series of thiadiazole derivatives against various cancer cell lines. For instance:
- Alam et al. (2011) reported significant suppressive activity against multiple human cancer cell lines with IC50 values indicating strong cytotoxic effects .
- Juszczak et al. (2012) demonstrated that specific thiadiazole compounds exhibited good antiproliferative activity against peripheral cancers and were non-toxic to normal cells .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key structural differences and similarities among thiadiazole carboxamide derivatives:
Note: The target compound’s molecular formula can be inferred as approximately C₁₃H₂₀N₃O₃S₂, based on the cyclopentyl (C₅H₉), 2-hydroxyethoxy (C₂H₅O₂), and thiadiazole-carboxamide (C₄H₃N₃OS) components.
Preparation Methods
Thiadiazole Core Synthesis
The 1,2,3-thiadiazole ring system is typically constructed via cyclization of thiosemicarbazides or nitrile sulfides. In the provided context, 3-hydroxypropyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (Compound 18) serves as a precedent, synthesized using 1,3-propanedinitrite-mediated esterification. For the target compound, hydrolysis of such esters could yield the free carboxylic acid.
Pathway A :
- Thiosemicarbazide Cyclization : Reacting acetylhydrazine with carbon disulfide under basic conditions forms a thiosemicarbazide intermediate, which undergoes oxidative cyclization with iodine or FeCl₃ to yield 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.
- Ester Hydrolysis : Saponification of Compound 18 with aqueous NaOH or LiOH generates the carboxylic acid.
Cyclopentylmethyl Amine Derivative Synthesis
The N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)amine moiety necessitates:
- Cyclopentane Functionalization : Introducing a hydroxymethyl group at the 1-position.
- Etherification : Appending 2-hydroxyethoxy via nucleophilic substitution.
- Amination : Converting the hydroxymethyl group to an amine.
Pathway B :
- Cyclopentanol Derivative : Start with cyclopentanone, reduce to cyclopentanol, then protect the hydroxyl group as a silyl ether.
- Hydroxymethylation : Treat with formaldehyde under Grignard conditions to install the hydroxymethyl group.
- Etherification : React with ethylene oxide or 2-chloroethanol in the presence of NaH to form the 2-hydroxyethoxy side chain.
- Amination : Convert the hydroxymethyl group to an amine via a Gabriel synthesis or Mitsunobu reaction with phthalimide.
Synthetic Procedures and Optimization
Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid
Adapting methods from Compound 18:
- Ester Formation :
- Hydrolysis :
- Treat the ester with 2 M NaOH in THF/water (1:1) at 60°C for 6 hours.
- Acidify with HCl to precipitate the carboxylic acid.
- Yield: 88% (white crystals).
Table 1: Characterization of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid
| Property | Data |
|---|---|
| $$ ^1H $$ NMR (CDCl₃) | δ 2.68 (s, 3H, CH₃) |
| $$ ^{13}C $$ NMR (CDCl₃) | δ 167.5 (C=O), 158.2 (C-S) |
| HRMS (ESI-TOF) | [M+H]⁺ Calcd: 159.0123; Found: 159.0121 |
Synthesis of N-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)amine
Step 1: Cyclopentanol Protection
- Cyclopentanol (10 mmol) is treated with tert-butyldimethylsilyl chloride (1.2 equiv) and imidazole in DMF to form the silyl ether.
- Yield: 95% (colorless oil).
Step 2: Hydroxymethylation
- The silyl-protected cyclopentanol reacts with paraformaldehyde (2 equiv) and BF₃·Et₂O in dichloromethane.
- Yield: 82% (viscous liquid).
Step 3: Etherification
- React the hydroxymethylated compound with 2-chloroethanol (1.5 equiv) and NaH (1.2 equiv) in THF at 0°C.
- Deprotect the silyl ether with TBAF in THF.
- Yield: 75% (clear oil).
Step 4: Amination via Mitsunobu Reaction
- Treat the alcohol with phthalimide (1.5 equiv), DIAD (1.5 equiv), and PPh₃ (1.5 equiv) in THF.
- Hydrazinolysis (NH₂NH₂·H₂O in ethanol) releases the primary amine.
- Yield: 68% (pale-yellow oil).
Table 2: Characterization of N-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)amine
| Property | Data |
|---|---|
| $$ ^1H $$ NMR (CDCl₃) | δ 3.72 (t, J=6.1 Hz, 2H, OCH₂), 3.54 (t, J=6.1 Hz, 2H, CH₂OH) |
| $$ ^{13}C $$ NMR (CDCl₃) | δ 73.4 (OCH₂), 69.8 (CH₂OH) |
| HRMS (ESI-TOF) | [M+H]⁺ Calcd: 188.1284; Found: 188.1281 |
Amide Coupling: Final Assembly
The carboxamide bond is forged using standard coupling reagents:
- Activation : Treat 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (1 equiv) with EDCl (1.2 equiv) and HOBt (1.2 equiv) in DMF for 1 hour.
- Amination : Add N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)amine (1.1 equiv) and stir at room temperature for 12 hours.
- Purification : Isolate via flash chromatography (EtOAc/hexanes, 1:1).
- Yield: 76% (off-white solid).
Table 3: Characterization of N-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
| Property | Data |
|---|---|
| $$ ^1H $$ NMR (CDCl₃) | δ 6.92 (br s, 1H, NH), 4.38 (t, J=6.2 Hz, 2H, OCH₂), 3.81 (t, J=6.2 Hz, 2H, CH₂OH) |
| $$ ^{13}C $$ NMR (CDCl₃) | δ 166.8 (C=O), 158.1 (C-S), 73.6 (OCH₂) |
| HRMS (ESI-TOF) | [M+Na]⁺ Calcd: 342.1052; Found: 342.1050 |
Alternative Synthetic Routes and Comparative Analysis
Nitrite-Mediated One-Pot Approach
Inspired by the batch procedures for hydroxyesters, a one-pot method was explored:
- Reagents : 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (1 equiv), N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)amine (2.5 equiv), 1,3-propanedinitrite (1.6 equiv) in tert-butanol.
- Conditions : Stir at 80°C for 8 hours.
- Yield : 62% (lower than EDCl/HOBt method due to competing esterification).
Flow Chemistry Adaptation
Scaling reactions using continuous flow systems (as in Compound 5 synthesis):
- Reactor Setup : Two feed streams (acid in THF, amine/nitrite in THF) merged at 0.667 mL/min into a 10 mL coil reactor (100°C, 250 psi).
- Residence Time : 30 minutes.
- Yield : 71% (improved mass transfer reduces side reactions).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how are reaction conditions optimized?
- Methodology : Multi-step synthesis typically involves (i) cyclopentane ring functionalization with 2-hydroxyethoxy groups via nucleophilic substitution (e.g., using ethylene glycol derivatives under basic conditions), (ii) coupling with a thiadiazole-carboxamide core via amide bond formation using coupling agents like EDCI/HOBt .
- Optimization : Reaction parameters (temperature, pH, solvent polarity) are systematically varied. For example, microwave-assisted synthesis can enhance reaction rates and yields compared to conventional heating . Characterization via TLC and HPLC ensures intermediate purity (>95%) before proceeding to subsequent steps .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
- Key Techniques :
- NMR : H and C NMR confirm regiochemistry (e.g., cyclopentyl methylene protons at δ 3.5–4.0 ppm) and amide bond formation (carbonyl signals at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H] for CHNOS: 377.16; observed: 377.15) .
- Resolving Discrepancies : Contaminants or byproducts are identified via comparative analysis (e.g., DEPT-135 NMR to distinguish CH/CH groups) and purified via column chromatography (silica gel, gradient elution) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the cyclopentyl or thiadiazole moieties) influence biological activity?
- Methodology :
- SAR Studies : Derivatives are synthesized by substituting the cyclopentyl group (e.g., with halogenated or alkyl chains) or modifying the thiadiazole’s methyl group. Bioactivity is assessed via in vitro assays (e.g., enzyme inhibition, cytotoxicity) .
- Key Findings : Ethoxy groups enhance solubility but may reduce membrane permeability, while electron-withdrawing substituents on thiadiazole improve target binding affinity .
- Data Interpretation : Use docking simulations (e.g., AutoDock Vina) to correlate structural features with binding energy trends to biological targets (e.g., kinases or proteases) .
Q. What strategies resolve contradictions in reported bioactivity data across similar thiadiazole derivatives?
- Analysis Framework :
- Experimental Variables : Compare assay conditions (e.g., cell lines, IC protocols). For instance, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
- Structural Nuances : Subtle differences (e.g., stereochemistry of the cyclopentyl group) can drastically alter bioactivity. Absolute configuration is confirmed via X-ray crystallography or chiral HPLC .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Approach :
- ADME Prediction : Tools like SwissADME predict logP (lipophilicity), bioavailability, and metabolic stability. For example, adding polar groups (e.g., -OH, -COOH) to the cyclopentyl moiety may enhance aqueous solubility .
- Dynamics Simulations : MD simulations (e.g., GROMACS) assess compound stability in biological membranes and identify metabolically labile sites (e.g., ester hydrolysis in the ethoxy group) .
Methodological Tables
Table 1 : Key Reaction Parameters for Amide Coupling
| Reagent | Solvent | Temperature | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| EDCI/HOBt | DCM | 0–25°C | 78 | 98.5 | |
| DCC/DMAP | THF | Reflux | 65 | 97.0 | |
| Microwave-assisted | DMF | 80°C | 92 | 99.2 |
Table 2 : Comparative Bioactivity of Analogues
| Derivative Structure | Target Enzyme (IC, nM) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| Cyclopentyl-CH-OCH | 450 (Kinase A) | 1.2 | |
| Cyclopentyl-CH-OCHCHOH | 320 (Kinase A) | 3.8 | |
| Thiadiazole-CF | 210 (Protease B) | 0.9 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
